molecular formula C11H10O3 B8703959 Allyl 4-formylbenzoate

Allyl 4-formylbenzoate

Cat. No.: B8703959
M. Wt: 190.19 g/mol
InChI Key: NSYDSADYHMRGNN-UHFFFAOYSA-N
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Description

Allyl 4-formylbenzoate is an ester derivative of 4-formylbenzoic acid, featuring an allyl (CH₂=CH–CH₂–) group esterified to the carboxylic acid moiety.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

prop-2-enyl 4-formylbenzoate

InChI

InChI=1S/C11H10O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,8H,1,7H2

InChI Key

NSYDSADYHMRGNN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Chemical Reactions Analysis

Aldol Condensation

The formyl group undergoes Aldol condensation with ketones or aldehydes under basic conditions (e.g., NaOH/EtOH), forming α,β-unsaturated carbonyl derivatives.
Example :
Allyl 4-formylbenzoate+AcetoneNaOHAllyl 4-(3-oxobut-1-en-1-yl)benzoate\text{Allyl 4-formylbenzoate} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{Allyl 4-(3-oxobut-1-en-1-yl)benzoate}

Diels-Alder Cycloaddition

The allyl group participates as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., 1,3-butadiene), yielding six-membered cyclic adducts.
Conditions :

  • Solvent: Toluene

  • Temperature: 80–100°C

  • Catalyst: Lewis acids (e.g., AlCl3_3)

Allylic Bromination

Allylic C–H bonds (BDE: ~88 kcal/mol) undergo radical bromination using N-bromosuccinimide (NBS) in CCl4_4 . The reaction proceeds via:

  • Initiation : NBS generates Br^\bullet radicals.

  • Propagation :

    • Br^\bullet abstracts allylic H, forming an allylic radical.

    • Radical reacts with Br2_2 to yield brominated product and regenerate Br^\bullet.

Product : 3-Bromothis compound (major) .

Nucleophilic Substitution

The allyl group undergoes SN2_2' reactions with nucleophiles (e.g., phenols, carboxylates) under palladium or ruthenium catalysis, favoring branched products .
Example :
Allyl 4-formylbenzoate+PhenolRu catalystAllyl 4-formylphenyl benzoate\text{this compound} + \text{Phenol} \xrightarrow{\text{Ru catalyst}} \text{Allyl 4-formylphenyl benzoate}

Reaction Conditions and Optimization

Reaction Type Conditions Yield
Aldol CondensationNaOH/EtOH, 25°C, 12 h75–85%
Diels-AlderToluene, 80°C, AlCl3_360–70%
Allylic BrominationNBS/CCl4_4, light, 40°C50–65%
Nucleophilic SubstitutionRuCl2_2(PPh3_3)3_3, THF, 60°C55–75%

Stability and Handling

  • Stability : Hydrolyzes under basic conditions; stable in acidic media.

  • Storage : −20°C under inert atmosphere to prevent radical degradation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Allyl 4-Formylbenzoate and Analogs

Compound Functional Groups Molecular Weight (g/mol) Key Structural Attributes
This compound Allyl ester, formyl (–CHO) ~192.17* Aromatic ring with electron-withdrawing formyl group
Allyl acetate Allyl ester, acetyl (–OAc) 100.12 Simple aliphatic ester
Eugenol (3a) Allyl chain, methoxy (–OCH₃) 164.20 Phenolic structure with allyl group
Isoamyl 4-(dimethylamino)benzoate Isoamyl ester, dimethylamino (–N(CH₃)₂) 235.32 Electron-donating amino group on aromatic ring

*Calculated based on formula C₁₁H₁₀O₃.

Key Observations :

  • The formyl group in this compound introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in eugenol or dimethylamino in isoamyl derivatives) .
  • Allyl esters generally exhibit higher reactivity than alkyl esters (e.g., propyl or isoamyl) due to the conjugated double bond in the allyl group .

Reactivity and Stability

Table 2: Reactivity Profile Comparison

Compound Reactivity Highlights Stability Concerns
This compound Likely susceptible to nucleophilic attack at formyl or ester groups Hydrolysis under acidic/basic conditions
Allyl formate Highly flammable; rapid decomposition Extreme flammability
Allyl halides (e.g., allyl chloride) Direct-acting alkylating agents; mutagenic High reactivity with biomolecules
Eugenol (3a) Moderate reactivity due to phenolic –OH and allyl group Oxidative dimerization possible

Key Findings :

  • This compound’s formyl group may enhance electrophilicity, increasing susceptibility to nucleophilic substitution compared to non-formylated allyl esters (e.g., allyl acetate) .
  • Unlike mutagenic allyl halides or sulfonates (e.g., allyl chloride), allyl esters are less prone to direct alkylation, suggesting lower mutagenic risk .

Table 3: Antimicrobial Potency of Allyl Derivatives

Compound Biofilm Inhibition (Relative Efficacy) Planktonic Cell Killing (Relative Efficacy)
Allyl derivatives (e.g., eugenol) Moderate (less potent than thymol/carvacrol) High (allyl group enhances activity)
Propyl derivatives (e.g., 2-n-propyl) Low Low
Thymol (1a) High Moderate

Key Insights :

  • Allyl groups enhance potency against planktonic cells compared to propyl derivatives, as seen in eugenol (3a) . This compound may follow this trend.
  • The electron-withdrawing formyl group could reduce biofilm inhibition efficacy compared to electron-donating substituents (e.g., thymol’s alkyl groups) .

Key Recommendations :

  • This compound likely requires precautions similar to isoamyl benzoate derivatives, including eye protection and proper ventilation .
  • Unlike directly mutagenic allyl halides, its ester linkage may reduce alkylation risks, but hydrolysis products (e.g., 4-formylbenzoic acid) warrant evaluation .

Q & A

Q. What are the recommended synthetic routes for preparing allyl 4-formylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 4-formylbenzoic acid with allyl alcohol, typically using acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Optimization involves monitoring reaction kinetics under varying temperatures (60–100°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products. Characterization by ¹H/¹³C NMR and FT-IR confirms ester bond formation and retention of the aldehyde functionality .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC or GC-MS to assess purity (>98% by area normalization).
  • Spectroscopy : Confirm the aldehyde proton (δ ~10 ppm in ¹H NMR) and ester carbonyl (C=O stretch ~1720 cm⁻¹ in FT-IR).
  • Elemental Analysis : Verify C, H, O composition matches theoretical values.
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures and phase transitions. Raw data should be tabulated in appendices, with processed data in the main text to avoid redundancy .

Q. What are the key considerations for handling this compound in laboratory settings?

  • Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the aldehyde group.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (similar to allyl chloride derivatives) and ensure fume hood usage during synthesis .

Advanced Research Questions

Q. How can this compound be utilized in enantioselective transformations, such as Tsuji-Trost reactions?

The allyl ester group in this compound serves as a leaving group in palladium-catalyzed Tsuji-Trost reactions. For enantioselective applications:

  • Catalyst Design : Use chiral ligands (e.g., BINAP, PHOX) to induce asymmetry.
  • Substrate Scope : Test nucleophiles (e.g., amines, hydroxylamines) to generate functionalized benzoate derivatives.
  • Mechanistic Studies : Employ DFT calculations (B3LYP/6-31G(d)) to predict transition states and optimize stereochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting of aldehyde signals) may arise from:

  • Tautomerism : Investigate solvent-dependent equilibrium between aldehyde and enol forms using variable-temperature NMR.
  • Impurity Profiling : Compare experimental data with computational predictions (e.g., Gaussian 09) to identify side products.
  • Crystallography : Obtain single-crystal X-ray structures to confirm molecular geometry .

Q. How can this compound be integrated into probes for bioimaging or sensing applications?

Functionalize the aldehyde group with fluorophores (e.g., coumarin derivatives) via hydrazone or imine linkages. Key steps:

  • Two-Photon Probes : Attach this compound to coumarin-based scaffolds for deep-tissue imaging.
  • In Vitro Validation : Test cytotoxicity (MTT assay) and cellular uptake (confocal microscopy) in model systems (e.g., HeLa cells, zebrafish embryos) .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

  • Excited-State Dynamics : Perform TD-DFT calculations to model low-lying electronic states (π→π* or n→π* transitions).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent-dependent fluorescence quantum yields.
  • Validation : Compare computed absorption/emission wavelengths with experimental UV-Vis and fluorescence spectra .

Methodological Guidelines

  • Data Presentation : Follow IUPAC guidelines for reporting synthetic yields, spectral data, and statistical analyses.
  • Reproducibility : Include detailed experimental procedures (solvent grades, catalyst loadings) in supplementary materials .
  • Ethical Compliance : For biological studies, document IRB approval and participant selection criteria if human cell lines are used .

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